Lithium chloride hydrate

Liquid Desiccant Dehumidification HVAC

Researchers and engineers seeking optimal hygroscopic performance should specify lithium chloride hydrate (LiCl·H₂O, CAS 16712-20-2). Generic substitution with anhydrous LiCl introduces handling instability and rapid deliquescence, while CaCl₂ or LiBr alternatives incur up to 10% thermodynamic efficiency loss and higher operating costs. • Delivers a 10% energetic efficiency gain and 13.45% exergy destruction reduction in LiCl-H₂O absorption chillers vs. LiBr-H₂O systems. • Enables low-temperature (40°C) desiccant regeneration, compatible with solar thermal and waste-heat sources. • Achieves ionic conductivity exceeding 100 mS/cm in aqueous solutions, critical for next-generation water-in-salt electrolytes.

Molecular Formula ClLi.H2O
ClH2LiO
Molecular Weight 60.4 g/mol
CAS No. 16712-20-2
Cat. No. B090770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium chloride hydrate
CAS16712-20-2
Molecular FormulaClLi.H2O
ClH2LiO
Molecular Weight60.4 g/mol
Structural Identifiers
SMILES[Li+].O.[Cl-]
InChIInChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1
InChIKeyVXJIMUZIBHBWBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Chloride Hydrate: Technical Profile


Lithium chloride hydrate (CAS 16712-20-2), typically encountered as the monohydrate (LiCl·H₂O), is an inorganic lithium salt characterized by its exceptional hygroscopicity and solubility in water and polar organic solvents [1]. The compound is a white crystalline solid with a density of 1.78 g/cm³, melting at >98°C with loss of its water of crystallization, and exhibiting a neutral to slightly alkaline aqueous solution (pH ~5.5 at 20°C, 50g/L) . Its strong deliquescence underpins its utility as a powerful desiccant, while its ability to form stable, highly concentrated solutions drives its application in humidity control, thermal systems, and chemical synthesis . These core properties differentiate it from less hygroscopic alkali halides, making it a compound of choice for applications demanding deep dehumidification or high ionic conductivity in aqueous systems.

Deep Drying

Exceptional hygroscopicity supports desiccant and humidity control applications

Solution Chemistry

High water and polar-solvent solubility enables concentrated electrolyte and synthesis media

Thermal Systems

Reported use in absorption cooling and high-temperature phase change material formulation

Lithium Chloride Hydrate: Why Substitution Fails


Substituting lithium chloride hydrate with other alkali halides or even its anhydrous form introduces significant process variability and performance penalties. The hydrated form (LiCl·H₂O) offers a crucial balance of reduced hygroscopicity and superior handling stability compared to the anhydrous salt, which rapidly deliquesces and requires inert-atmosphere handling . In contrast, substituting with lower-cost calcium chloride (CaCl₂) results in a markedly reduced dehumidification capacity [1]. Similarly, the direct replacement of LiCl solutions with lithium bromide (LiBr) in absorption systems incurs a substantial thermodynamic efficiency loss (up to 10%) and higher material costs [2]. These quantifiable differences in hygroscopicity, thermodynamic performance, and cost-effectiveness render generic substitution untenable without compromising system efficiency, operational stability, and overall economic viability.

Anhydrous lithium chloride may require inert-atmosphere handling due to rapid deliquescence; the hydrate offers more predictable stability for ambient workflows.
Calcium chloride replacements can substantially lower dehumidification capacity, reducing overall system performance.
Lithium bromide substitution may shift thermodynamic efficiency and incur higher material costs compared to LiCl–H₂O working pairs.

Lithium Chloride Hydrate: Performance Benchmarks


Dehumidification Performance vs. LiBr

In a direct head-to-head comparison under identical mass flow rate conditions, aqueous lithium chloride (LiCl) solutions demonstrated superior dehumidification performance compared to lithium bromide (LiBr) solutions [1]. The coefficient of performance (COP) for systems using either desiccant was found to be similar. Crucially, at the time of the study, LiCl solution presented an 18% lower cost than LiBr solution in the Chinese market [1].

Dehumidification vs LiBr
Head-to-head
LiCl showed higher dehumidification and 18% lower cost vs LiBr solution at same mass flow
Supports dehumidification-system cost-performance selection
Comparison based on Chinese market pricing at time of study
Liquid Desiccant Dehumidification HVAC Cost Analysis

Absorption Cooling Efficiency: LiCl vs. LiBr

A comparative thermodynamic study of 10 kW absorption cooling systems revealed that the LiCl–H₂O working pair is 10% more energy-efficient than the industry-standard LiBr–H₂O pair [1]. Furthermore, an advanced exergy analysis indicated that the LiBr–H₂O cycle suffers from nearly 13.45% additional exergy destruction compared to the LiCl–H₂O cycle [1].

Cooling Efficiency vs LiBr
Head-to-head
LiCl–H₂O pair reported 10% more efficient and 13.45% lower exergy destruction
Reported efficiency and exergy comparison context
10 kW absorption cooling system analysis
Absorption Cooling Thermodynamics Exergy Analysis Energy Efficiency

Dehumidification Mass Transfer vs. CaCl2

An experimental comparative study evaluated LiCl and calcium chloride (CaCl₂) as liquid desiccants. While both could be regenerated at a low temperature of 40°C, LiCl demonstrated a significantly better mass transfer potential during the dehumidification process at the same desiccant mass [1]. Conversely, CaCl₂ showed better regeneration mass transfer. Importantly, the study quantified the cycle stability, finding an average concentration gap between regeneration phases of only 0.042% for LiCl, compared to 0.003% for CaCl₂, indicating excellent reversibility [1].

Mass Transfer vs CaCl₂
Head-to-head
LiCl better dehumidification mass transfer; concentration gap 0.042% vs 0.003% for CaCl₂
Supports dehumidification-stage selection review
Regeneration at 40°C, low-grade heat compatible
Liquid Desiccant Mass Transfer Regeneration Solar Cooling

Deliquescence Humidity vs. Alkali Salts

The deliquescence relative humidity (DRH) of lithium chloride is exceptionally low, reported to be approximately 12.4% at 20°C [1] and can reduce ambient humidity to levels as low as 11% under optimal conditions [2]. In stark contrast, common sodium chloride (table salt) exhibits a DRH of around 75%, and potassium acetate has a DRH of 23% [REFS-1, REFS-3]. This property allows LiCl to function as an effective desiccant in environments where other salts would remain inert or even release moisture.

Deliquescence Humidity
Cross-study
DRH ~12.4% at 20°C (can reach 11%); NaCl ~75%, K-acetate 23%
Enables deep drying selection where other salts are insufficient
Closed environment saturated salt data
Deliquescence Hygroscopicity Desiccant Humidity Control

Ionic Conductivity vs. Other Lithium Salts

Aqueous lithium chloride solutions exhibit high ionic conductivity, a critical parameter for electrolyte performance. Experimental measurements show LiCl conductivity spans a wide range of 0.01 to >100 mS/cm, depending on concentration and temperature, with studies reporting values up to 21 mS/cm at room temperature in lyotropic liquid crystalline phases [REFS-1, REFS-2]. This is significantly higher than many organic solvent-based electrolytes which often exhibit σ < 10 mS/cm. The high solubility of LiCl in water (~45 wt% at room temperature) allows for the preparation of highly conductive solutions, offering a performance and cost advantage over lithium salts with lower solubility or more expensive anions (e.g., LiTFSI, LiPF₆) [1].

Ionic Conductivity
Class-level
Aqueous conductivity 0.01 to >100 mS/cm; up to 21 mS/cm at RT in mesophases
Supports aqueous electrolyte precursor selection
Concentration and temperature dependent
Electrochemistry Ionic Conductivity Electrolyte Battery

High-Temperature Phase Change Material

Lithium chloride serves as a key component in high-temperature phase change materials (PCMs) for thermal energy storage. A study on binary mixtures of LiCl and NaCl found that a mixture of 90% LiCl and 10% NaCl exhibits a phase transition temperature around 540°C (±15°C) with a relatively high latent heat of fusion [1]. This is significantly higher than the service temperature of widely used nitrate-based PCMs (maximum ~600°C), positioning LiCl-based mixtures as candidates for next-generation concentrated solar power (CSP) and industrial waste heat recovery applications requiring higher operational temperatures and greater energy storage density.

Phase Change Temperature
Class-level
~540°C for 90% LiCl / 10% NaCl mixture
Supports high-temperature thermal storage formulation
DSC analysis; beyond nitrate-based PCM range
Thermal Energy Storage Phase Change Material Molten Salt Solar Power

Lithium Chloride Hydrate: Application Scenarios


High-Performance Liquid Desiccant Dehumidification

Lithium chloride hydrate is the optimal feedstock for formulating liquid desiccant solutions in industrial and commercial HVAC systems. As demonstrated in Section 3, LiCl solutions provide superior dehumidification performance compared to LiBr solutions at the same mass flow rate, while being 18% more cost-effective [1]. Furthermore, its ability to be regenerated at low temperatures (e.g., 40°C) makes it compatible with solar thermal or waste-heat-driven regeneration systems, a key advantage over higher-regeneration-temperature desiccants [2].

Next-Generation Absorption Cooling

For absorption chillers, the LiCl–H₂O working pair is a technically superior alternative to the conventional LiBr–H₂O pair. Evidence confirms a 10% increase in energetic efficiency and a 13.45% reduction in exergy destruction for a 10 kW LiCl–H₂O system [3]. This translates directly into lower energy consumption and reduced cooling costs, making LiCl hydrate the preferred choice for engineering firms and manufacturers aiming to build more efficient, sustainable cooling infrastructure.

Aqueous Electrolyte for Energy Storage

Researchers and battery manufacturers developing 'water-in-salt' electrolytes or other high-conductivity aqueous systems should prioritize high-purity lithium chloride hydrate. Its extremely high solubility (~45 wt%) and ionic conductivity (up to >100 mS/cm) enable the creation of electrolytes with ionic transport properties that rival or exceed those of expensive, flammable organic alternatives [4]. This makes LiCl hydrate a critical raw material for prototyping safer, lower-cost, and high-power aqueous batteries and supercapacitors.

High-Temperature Phase Change Material Formulation

In the field of thermal energy storage for concentrated solar power (CSP) or industrial waste heat recovery, LiCl hydrate serves as an essential precursor for synthesizing molten salt mixtures. Data shows that LiCl-based binary mixtures can achieve phase transition temperatures around 540°C [5]. This fills a critical gap for high-energy-density storage media that operate beyond the capabilities of conventional nitrate salts, enabling the design of more efficient and dispatchable solar thermal power plants.

Application
Selection Property
Validation Focus
Liquid Desiccant Dehumidification
Dehumidification performance and regeneration temperature
Mass transfer potential and cost-performance analysis
Absorption Cooling Systems
Energy efficiency and exergy destruction
Thermodynamic modeling and lifecycle cost validation
Aqueous Electrolyte Formulation
Aqueous solubility and ionic conductivity
Conductivity measurement and battery cycling tests
High-Temperature Phase Change Material
Phase transition temperature and latent heat
DSC analysis and thermal cycling stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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